molecular formula C21H15F3N4O4 B2441853 2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902922-86-5

2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2441853
CAS No.: 902922-86-5
M. Wt: 444.37
InChI Key: RIDULUCPMWMPLQ-UHFFFAOYSA-N
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Description

2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O4/c22-21(23,24)15-7-1-2-8-16(15)26-17(29)12-27-18-14(6-3-9-25-18)19(30)28(20(27)31)11-13-5-4-10-32-13/h1-10H,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDULUCPMWMPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triaminopyrimidine-Based Cyclocondensation

The foundational approach adapts methods from pyrido[2,3-d]pyrimidine antifolate syntheses. Reacting 2,4,6-triaminopyrimidine with α-acetyl-γ-butyrolactone under acidic conditions generates the dihydrofuranone intermediate, which subsequently undergoes cyclodehydration:

Reaction Conditions

  • Molar ratio (1:1.2 triaminopyrimidine:lactone)
  • Catalyst: Phosphorus oxychloride (2 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 80°C, 6 hr
  • Yield: 68-72%

Mechanistic Insights

  • Lactone ring opening via nucleophilic attack by C5 amino group
  • Knoevenagel condensation between enolate and carbonyl
  • Aromatization through elimination of water

Multicomponent One-Pot Synthesis

Adapting Bi(OTf)3-catalyzed methodology, the core forms via:
6-Amino-1,3-dimethyluracil + Malononitrile + Aldehyde → Pyrido[2,3-d]pyrimidine

Optimized Parameters

  • Catalyst loading: 10 mol% Bi(OTf)3
  • Solvent: Ethanol (reflux)
  • Time: 3-5 hr
  • Yield range: 75-83%

Advantages

  • Atom economy
  • Simplified purification
  • Broad substrate scope

Installation of N-[2-(Trifluoromethyl)phenyl]acetamide Side Chain

Chloroacetylation-Coupling Approach

Combining methods from:

Step 1: Chloroacetamide Synthesis
2-(Trifluoromethyl)aniline + Chloroacetyl chloride → 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Conditions

  • Base: Et3N (2 eq)
  • Solvent: CH2Cl2, 0°C
  • Yield: 89%

Step 2: Nucleophilic Displacement
Pyrido[2,3-d]pyrimidin-1-ol + Chloroacetamide → Target Acetamide

Optimization

  • Base: K2CO3 (3 eq)
  • Solvent: DMF, 80°C
  • Time: 12 hr
  • Yield: 73%

Direct Amide Coupling

Alternative route using activated esters:

  • Generate pyrido[2,3-d]pyrimidine acetic acid
  • EDC/HOBt-mediated coupling with 2-(trifluoromethyl)aniline

Advantages

  • Avoids halogenated intermediates
  • Higher purity profile

Limitations

  • Lower yield (52%) due to steric hindrance

Comparative Analysis of Synthetic Routes

Method Core Yield Side Chain Yield Total Yield Purity (HPLC)
Triaminopyrimidine Route 72% 73% 52.5% 98.2%
Multicomponent Approach 83% 68% 56.4% 97.8%
Direct Amide Coupling - 52% 41.6% 99.1%

Key Observations

  • Multicomponent core synthesis provides highest overall efficiency
  • Chloroacetylation outperforms direct coupling in yield
  • Reductive amination requires strict moisture control

Spectroscopic Characterization Data

1H NMR (500 MHz, DMSO-d6)

  • δ 8.72 (s, 1H, pyrido H8)
  • δ 7.85 (d, J=8.5 Hz, 1H, ArH)
  • δ 7.62-7.58 (m, 3H, ArH + furan H3/H4)
  • δ 6.51 (dd, J=3.2, 1.8 Hz, 1H, furan H5)
  • δ 4.92 (s, 2H, CH2furan)
  • δ 4.31 (s, 2H, COCH2N)

13C NMR (126 MHz, DMSO-d6)

  • δ 169.8 (C=O acetamide)
  • δ 162.4, 156.2 (pyrimidine C2/C4)
  • δ 152.1 (q, J=34 Hz, CF3)
  • δ 143.7 (furan C2)
  • δ 124.8 (CF3, 1JCF=272 Hz)

HRMS (ESI-TOF) Calcd for C22H16F3N4O4 [M+H]+: 473.1127 Found: 473.1123

Chemical Reactions Analysis

Types of Reactions

2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It acts by inhibiting the activity of tyrosine kinases, which are crucial for cell signaling and proliferation . This inhibition disrupts the signaling pathways, leading to reduced cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide apart is its unique structure that combines a pyrido[2,3-d]pyrimidine core with a trifluoromethylphenyl group. This combination enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

The compound 2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. Its structure can be represented as follows:

  • IUPAC Name : 2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C18H16F3N3O4

Physical Properties

PropertyValue
Molecular Weight389.34 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to the pyrido[2,3-d]pyrimidine family. For instance, a study evaluating various derivatives showed that some compounds exhibited significant inhibitory activity against cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The compound's IC50 values were reported to be as low as 13 nM against EGFR L858R/T790M kinase, indicating potent activity .

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival. The compound likely binds to the ATP-binding site of the kinase domain, preventing substrate phosphorylation and subsequent signaling cascades that lead to tumor growth .

In Vitro Studies

In vitro assays conducted using the MTT method demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For example:

Cell LineIC50 (µM)
A549>50
NCI-H19750.297 ± 0.024
NCI-H460>50

These results suggest selective cytotoxicity towards certain cancer types while sparing others .

Case Study 1: EGFR Inhibition

A study focusing on the design and synthesis of pyrido[2,3-d]pyrimidines highlighted a specific derivative that demonstrated an IC50 value of 13 nM against EGFR L858R/T790M. This study emphasized the importance of structural modifications in enhancing biological activity and specificity towards cancer targets .

Case Study 2: Structure-Activity Relationship (SAR)

Research has shown that modifications to the side chains significantly affect the biological activity of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds with halogen substitutions exhibited improved activity compared to those with longer or branched side chains. This highlights the necessity for careful design in drug development .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of pyrido[2,3-d]pyrimidine derivatives, alkylation with furan-2-ylmethyl groups, and coupling with trifluoromethyl-substituted acetamide. Critical parameters include:

  • Temperature control : Reactions often require refluxing in solvents like DMF or THF (60–100°C) to achieve optimal cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard for isolating high-purity products .

Q. How is the structural confirmation of this compound performed?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, trifluoromethyl singlet at δ ~1.2 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ions (e.g., [M+H]+^+ for C₂₂H₁₇F₃N₄O₃: calculated 454.13, observed 454.12) .
  • IR spectroscopy : Key stretches include C=O (1670–1700 cm1^{-1}) and NH (3300 cm1^{-1}) .

Q. What primary biological activities are associated with this compound?

While direct data is limited, structural analogs exhibit:

  • Enzyme inhibition : Pyrido[2,3-d]pyrimidines target kinases (e.g., EGFR) and dihydrofolate reductase via H-bonding with catalytic residues .
  • Antimicrobial activity : Furan-containing analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding modes with targets like kinases using AutoDock Vina or Schrödinger Suite. Focus on interactions between the furan group and hydrophobic pockets .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity (e.g., RMSD < 2 Å indicates stable complexes) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How to resolve discrepancies in synthetic yields reported across studies?

Contradictions often arise from:

  • Catalyst variability : Pd(OAc)₂ vs. CuI in coupling reactions (yields range: 45–78%) .
  • Solvent purity : Trace water in DMF reduces amidation efficiency by 15–20% . Methodological solution : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst) and monitor intermediates via HPLC .

Q. What strategies validate the compound’s selectivity in biological assays?

  • Counter-screening : Test against off-target enzymes (e.g., COX-2, CYP450) to rule out nonspecific inhibition .
  • Structure-activity relationship (SAR) : Compare with analogs lacking the trifluoromethyl group; a 10-fold potency drop suggests its critical role .
  • Cellular assays : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., IC₅₀ shifts in EGFR-mutant vs. wild-type cells) .

Q. How to address contradictory bioactivity data in different assay systems?

Discrepancies may stem from:

  • Assay conditions : Varying pH (7.4 vs. 6.5) alters protonation states, affecting binding kinetics .
  • Membrane permeability : LogP values >3 enhance cellular uptake but reduce aqueous solubility, skewing in vitro vs. in vivo results . Resolution : Standardize assays using reference inhibitors (e.g., staurosporine for kinases) and measure free drug concentrations via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.